N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Overview
Description
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves several steps. One common synthetic route includes the Fischer indole cyclization, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The nitrobenzamide moiety can be introduced through a nitration reaction, where a benzamide derivative is treated with a nitrating agent such as nitric acid. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which can react with electrophiles under acidic conditions to form substituted products
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of biological processes and the development of pharmaceuticals.
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer, due to their ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide can be compared with other indole derivatives such as:
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Both compounds share the indole moiety, but melatonin has an acetamide group instead of a nitrobenzamide group, leading to different biological activities and applications.
Indole-3-acetic acid: This compound is a plant hormone with a carboxylic acid group, differing from the nitrobenzamide group in this compound.
This compound stands out due to its unique combination of the indole and nitrobenzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-15-5-6-17-16(10-15)13(11-20-17)7-8-19-18(22)12-3-2-4-14(9-12)21(23)24/h2-6,9-11,20H,7-8H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBDDGAKLDARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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